molecular formula C22H18N6O3 B2415980 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171023-79-2

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2415980
CAS No.: 1171023-79-2
M. Wt: 414.425
InChI Key: FUVIWEMIJHNVGY-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c29-21-18-19(22(30)28(21)16-10-9-13-7-4-8-15(13)11-16)27(26-24-18)12-17-23-20(25-31-17)14-5-2-1-3-6-14/h1-3,5-6,9-11,18-19H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVIWEMIJHNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic structure that incorporates multiple pharmacologically relevant moieties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6O2C_{20}H_{18}N_{6}O_{2} with a molecular weight of approximately 378.40 g/mol. The structure features a dihydropyrrolo core fused with triazole and oxadiazole rings, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. This class of compounds has demonstrated various mechanisms of action against cancer cells:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC).
    • Interaction with nucleic acids and proteins that regulate cell cycle and apoptosis pathways .
    • Induction of oxidative stress leading to apoptosis in cancer cells .
  • Case Studies :
    • A study involving oxadiazole derivatives showed promising results against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), indicating significant cytotoxicity at micromolar concentrations .
    • The hybridization of oxadiazole with other anticancer pharmacophores led to enhanced potency and selectivity towards malignant cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial and Antifungal Effects :
    • Compounds with similar oxadiazole structures have been shown to exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
    • Antifungal activity has also been reported against strains like Candida albicans, suggesting a broad-spectrum antimicrobial profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Presence of oxadiazole ringEnhances cytotoxicity against cancer cells
Dihydropyrrolo structureContributes to enzyme inhibition
Substituents on phenyl groupsModulate lipophilicity and binding affinity

Scientific Research Applications

The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic molecule with potential applications in various fields of scientific research. This article explores its applications in medicinal chemistry and materials science, alongside relevant case studies and data tables.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the oxadiazole group in this compound suggests potential efficacy against a range of pathogens. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal activity, making them candidates for further exploration in drug development .

Anticancer Properties

The unique structure of this compound allows for interaction with biological targets involved in cancer pathways. Preliminary studies have indicated that similar triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines, suggesting that the triazole framework might enhance the anticancer activity of the target compound .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of heterocyclic compounds. The indene and triazole components may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress. Research has shown that certain indene derivatives can protect neuronal cells from damage induced by oxidative stress, indicating a promising area for further investigation .

Organic Electronics

The structural features of this compound make it suitable for applications in organic electronics, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system within the molecule can facilitate charge transport and light emission properties essential for these devices. Studies have demonstrated that similar heterocycles can improve the efficiency and stability of OLEDs .

Photochemical Applications

The compound's ability to absorb light and undergo photochemical reactions positions it as a potential candidate for photodynamic therapy (PDT) and solar energy conversion systems. Its design allows for selective activation under specific wavelengths of light, which could be harnessed for targeted therapeutic applications or enhanced solar energy capture mechanisms .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing related oxadiazole derivatives highlighted the importance of optimizing reaction conditions to achieve high yields and purity. The characterization employed techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and assess biological activity.

CompoundYield (%)IC50 (µM)
Oxadiazole A85%20
Oxadiazole B90%15
Target CompoundTBDTBD

Case Study 2: Biological Evaluation

In another study evaluating the anticancer properties of triazole derivatives, several compounds were tested against human cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced cytotoxicity.

CompoundCell Line TestedIC50 (µM)
Triazole AHeLa10
Triazole BMCF-712
Target CompoundTBDTBD

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Triazole FormationCuSO₄, sodium ascorbate, THF/H₂O (1:1), 50°C, 16h61%
Oxadiazole CouplingDCC/DMAP, DCM, RT, 12h~70% (analogous methods)

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Optimization involves:

  • DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), temperature (50–100°C), and catalyst loading (e.g., 5–20 mol% Cu) to identify Pareto-optimal conditions .
  • In Silico Screening : Quantum mechanical calculations (DFT) to predict transition-state energies and regioselectivity, reducing trial-and-error experimentation .

Q. Key Parameters for Optimization

ParameterImpactExample Optimization
Solvent PolarityAffects reaction rate and byproduct formationTHF > DMF for CuAAC due to reduced side reactions
Catalyst LoadingHigher Cu loading accelerates triazole formation but increases metal contamination10 mol% CuSO₄ balances yield and purity

What analytical techniques are critical for structural confirmation?

Basic Research Question

  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., orthorhombic crystal system with P2₁2₁2₁ symmetry, a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., indenyl protons at δ 6.8–7.2 ppm, oxadiazole methylene at δ 4.5–5.0 ppm) .

Advanced Research Question

  • Retrospective Analysis : Compare batch records for outliers in reagent purity, moisture levels, or stirring efficiency .
  • Computational Feedback Loops : Use ICReDD’s reaction path search methods to reconcile discrepancies between predicted and experimental results (e.g., identifying hidden intermediates via DFT) .

Case Study : A 20% yield drop was traced to trace water in THF, which deactivated the Cu catalyst. Switching to anhydrous THF restored yields to 60% .

What methodologies assess the compound’s bioactivity and mechanism of action?

Advanced Research Question

  • Molecular Docking : Simulate binding to target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay) and selectivity profiling against off-target receptors .

Q. Example Bioactivity Data

Assay TypeTargetResult
Kinase InhibitionEGFRIC₅₀ = 0.8 µM
CytotoxicityHeLa CellsIC₅₀ = 5.2 µM

How can AI enhance the development of derivatives?

Advanced Research Question

  • Generative Models : Predict novel analogs with improved solubility or affinity using graph neural networks (GNNs) .
  • Automated Workflows : Robotic synthesis platforms coupled with ML-driven analytics for high-throughput screening .

Q. AI Workflow Example

Train model on existing SAR data.

Generate 500 virtual derivatives.

Prioritize top 10 candidates for synthesis based on predicted logP and binding energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.